5-Bromo-2-[4-(sec-butyl)phenoxy]aniline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex aromatic systems with multiple substituents. The primary name "this compound" indicates a substituted aniline backbone with bromine at the 5-position and a phenoxy group at the 2-position. The phenoxy substituent itself contains a secondary butyl group at the 4-position of the phenyl ring, adding an additional layer of structural complexity.
Alternative nomenclatural representations include "5-Bromo-2-[4-(1-methylpropyl)phenoxy]benzenamine," which explicitly identifies the secondary butyl group as 1-methylpropyl. This naming variation demonstrates the flexibility within International Union of Pure and Applied Chemistry guidelines while maintaining structural precision. The compound's Chemical Abstracts Service registry number 946665-20-9 provides unambiguous identification in chemical databases.
Isomeric considerations for this compound encompass both positional and configurational aspects. The secondary butyl group (1-methylpropyl) introduces a chiral center, theoretically allowing for both R and S enantiomers. However, commercial preparations typically exist as racemic mixtures unless specifically resolved. Positional isomers could theoretically exist through different substitution patterns on either aromatic ring, creating numerous structural variants with distinct chemical and physical properties.
The numbering system for this compound follows International Union of Pure and Applied Chemistry conventions, with the aniline nitrogen designated as position 1, establishing the reference point for subsequent substituent positions. The bromine occupies position 5, while the phenoxy substituent resides at position 2, creating a specific substitution pattern that influences the molecule's electronic distribution and reactivity profile.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₆H₁₈BrNO, representing a molecular composition of sixteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This empirical formula corresponds to a molecular weight of 320.22 grams per mole, positioning this compound within the medium molecular weight range for organic pharmaceutical and research intermediates.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈BrNO | |
| Molecular Weight | 320.22 g/mol | |
| Chemical Abstracts Service Number | 946665-20-9 | |
| Matrix Data File Number | MFCD08686958 |
The molecular weight calculation confirms the structural assignment through mass spectrometry techniques commonly employed in compound identification. The presence of bromine, with its characteristic isotopic pattern (Br-79 and Br-81), provides distinctive mass spectral signatures that facilitate analytical confirmation of the compound's identity.
Elemental analysis of the molecular formula reveals a carbon content of approximately 60.0%, hydrogen content of 5.66%, bromine content of 24.95%, nitrogen content of 4.37%, and oxygen content of 5.00%. These percentages align with expected values for phenoxy aniline derivatives containing halogen substituents and alkyl chains. The relatively high bromine content significantly influences the compound's physical properties, including density and refractive index characteristics.
The degree of unsaturation for this molecule equals ten, accounting for the two aromatic rings present in the structure. This unsaturation value confirms the presence of the expected aromatic systems without additional rings or multiple bonds beyond those inherent in the benzene rings. The calculation supports the proposed structural assignment and eliminates alternative structural possibilities that might yield different unsaturation degrees.
Structural Relationship to Phenoxy Aniline Derivatives
This compound belongs to the broader family of phenoxy aniline derivatives, which represent an important class of organic compounds with diverse applications in pharmaceutical chemistry, materials science, and synthetic organic chemistry. The structural relationship between this compound and related phenoxy anilines demonstrates systematic variations in substitution patterns that influence chemical reactivity and biological activity profiles.
Comparative analysis with related compounds reveals structural similarities and differences that illuminate structure-activity relationships within this chemical class. For instance, 5-Bromo-2-(4-fluorophenoxy)aniline shares the same bromine and phenoxy positioning but incorporates fluorine instead of the secondary butyl group, resulting in a molecular formula of C₁₂H₉BrFNO and molecular weight of 282.11 grams per mole. This structural comparison highlights how alkyl versus halogen substitution affects molecular size and electronic properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₆H₁₈BrNO | 320.22 | sec-butyl substituent |
| 5-Bromo-2-(4-fluorophenoxy)aniline | C₁₂H₉BrFNO | 282.11 | fluorine substituent |
| 2-[4-(sec-butyl)phenoxy]-5-chloroaniline | C₁₆H₁₈ClNO | 275.77 | chlorine vs bromine |
The phenoxy linker connecting the two aromatic systems serves as a crucial structural element that influences conformational flexibility and intermolecular interactions. This ether linkage provides rotational freedom around the carbon-oxygen bonds, allowing the molecule to adopt various conformations that may impact binding affinity in biological systems or crystal packing arrangements in solid-state structures.
Related compounds in the phenoxy aniline family include 2-[4-(sec-butyl)phenoxy]-5-chloroaniline, which substitutes chlorine for bromine while maintaining identical positioning and alkyl substitution patterns. This chloro analog exhibits a molecular weight of 275.77 grams per mole, demonstrating how halogen substitution affects molecular properties while preserving core structural features. The systematic variation of halogen substituents provides valuable structure-property relationship data for optimizing compound characteristics in specific applications.
The secondary butyl group's contribution to the overall molecular structure extends beyond simple steric effects to include influences on lipophilicity, metabolic stability, and conformational preferences. The branched alkyl chain increases the compound's hydrophobic character compared to linear alkyl alternatives or smaller substituents, potentially affecting membrane permeability and tissue distribution profiles in biological systems. Additionally, the chiral center within the secondary butyl group introduces stereochemical considerations that may influence molecular recognition events and enzymatic interactions.
Properties
IUPAC Name |
5-bromo-2-(4-butan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJIPFVVHPMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvents and Bases
Solvents: Chloro solvents (e.g., dichloromethane), ketone solvents (e.g., acetone), ether solvents (e.g., diethyl ether), ester solvents (e.g., ethyl acetate), alcohol solvents (e.g., ethanol), hydrocarbon solvents (e.g., toluene), and polar solvents like water or mixtures thereof can be used. The choice of solvent affects the reaction rate and selectivity.
Bases: Both inorganic bases (e.g., potassium carbonate) and organic bases (e.g., triethylamine) can be employed. The base helps in deprotonating the phenol, facilitating the nucleophilic substitution.
Temperature and Yield Optimization
Temperature: The reaction temperature is typically maintained between 0°C and the reflux temperature of the solvent. For bromination steps, temperatures ranging from 0°C to 5°C are often preferred to minimize side reactions and improve selectivity.
Yield Optimization: The yield of the final product can be optimized by carefully controlling the reaction conditions, including the stoichiometry of reagents, reaction time, and purification methods. The use of 2-butanol as a solvent or co-solvent has been shown to enhance yield and purity by washing out impurities.
Detailed Synthesis Protocol
Step 1: Preparation of 2,5-Dibromophenol
Start with phenol and perform a two-step bromination using bromine in acetic acid to obtain 2,5-dibromophenol .
Purify the product through recrystallization.
Step 2: Nucleophilic Aromatic Substitution
React 2,5-dibromophenol with 4-(sec-butyl)phenol in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
Monitor the reaction for completion and isolate the product.
Step 3: Selective Bromination
Perform selective bromination on the desired position using bromine in a suitable solvent (e.g., dichloromethane) and base (e.g., triethylamine).
Control the temperature to optimize yield and selectivity.
Data Tables
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 2,5-Dibromophenol, 4-(sec-butyl)phenol, K2CO3 | DMF | 80-100 | 80-90 |
| Selective Bromination | Bromine, Triethylamine | Dichloromethane | 0-5 | 70-80 |
Research Findings
The synthesis of This compound involves careful optimization of reaction conditions to achieve high yields and purity. The choice of solvent and base plays a crucial role in controlling the reaction outcome. Recent studies have highlighted the importance of using mixed solvents and controlling temperature to enhance selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(sec-butyl)phenoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
5-Bromo-2-[4-(sec-butyl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is utilized in biochemical assays and studies related to protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Anilines
Alkyl and Alkoxy Substituents
5-Bromo-2-methylaniline (CAS 39478-78-9) Structure: A simpler analog with a methyl group at position 2. Molecular Weight: 186.05 g/mol. Used as a building block in organic synthesis .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7) Structure: Contains a dimethylaminoethoxy side chain. Molecular Weight: 259.14 g/mol. Key Properties:
- Topological Polar Surface Area (TPSA): 38.5 Ų (higher than alkyl-substituted analogs due to the amino group).
- logP : 1.9, indicating moderate lipophilicity.
5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3) Structure: Ethoxy-phenoxy substituent at position 2. Molecular Weight: 308.17 g/mol. Key Properties:
- logP : 3.8 (higher than the sec-butyl analog due to aromatic ethoxy group).
- TPSA: 44.5 Ų, suggesting moderate hydrogen-bonding capacity. Applications: Potential use in agrochemicals or polymers due to enhanced stability .
Halogenated Derivatives
5-Bromo-4-iodo-2-methylaniline
- Structure : Iodo and methyl substituents at positions 4 and 2.
- Key Properties :
- Crystal Structure : Planar phenyl ring with weak N–H⋯N hydrogen bonding (3.300 Å distance).
- Applications : Intermediate in synthesizing fluorescent spirosilabifluorene derivatives .
5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3)
- Structure : Fluorine at position 4 and methyl at position 2.
- Molecular Weight : 204.04 g/mol.
- Key Properties :
- logP : ~2.5 (estimated), lower than sec-butyl analogs due to fluorine’s electronegativity.
- Applications : High-purity building block in drug discovery for metabolic stability .
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6) Structure: Trimethylsilyl ethynyl group at position 2. Molecular Weight: 286.21 g/mol.
Comparative Data Table
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., trimethylsilyl ethynyl) reduce reactivity in cross-coupling reactions, whereas sec-butyl may offer a balance between stability and reactivity .
- Hydrogen Bonding: Analogs with amino or phenoxy groups (TPSA > 35 Ų) show improved solubility, critical for bioavailability in drug candidates .
Biological Activity
5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is an organic compound with the molecular formula CHBrNO and a molecular weight of 320.22 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and biochemistry. This compound has garnered attention for its potential applications in drug development and biochemical research.
The biological activity of this compound primarily involves its interaction with various proteins and enzymes, influencing their activity and function. The specific pathways affected depend on the context of its application, which can include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, similar to other phenoxy derivatives that target cyclooxygenase (COX) enzymes.
- Protein Binding : Its ability to bind to specific proteins can modulate signaling pathways critical in disease states, such as cancer and inflammation.
Research Findings
Recent studies have highlighted the compound's effectiveness against various biological targets:
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant inhibition of COX-2, an enzyme linked to inflammation. For instance, related compounds showed IC values ranging from 0.06 μM to 0.14 μM against COX-2, indicating strong anti-inflammatory potential .
- Antimicrobial Properties : The presence of the bromine atom in the structure enhances antimicrobial activity. Studies have shown that similar brominated phenoxy compounds possess effective bacteriostatic properties against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) reported between 7.8 μg/mL and 93.7 μg/mL .
- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC values for this compound remain to be fully established.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC (μM) | Biological Activity |
|---|---|---|---|
| 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline | CHBrNO | 0.08 - 0.97 | COX-2 Inhibition |
| 5-Bromo-2-[4-(isopropyl)phenoxy]aniline | CHBrNO | Not reported | Antimicrobial |
| 5-Bromo-2-[4-(methyl)phenoxy]aniline | CHBrNO | Not reported | Cytotoxicity |
This table illustrates that while all these compounds share a common structural feature, the introduction of different alkyl groups significantly influences their biological activity.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of phenoxy derivatives, researchers found that introducing a bromo group at specific positions enhanced COX-2 selectivity and potency compared to non-brominated analogs. The study concluded that such modifications could lead to new therapeutic agents for treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of brominated phenoxy compounds against resistant bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting potential applications in developing new antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
